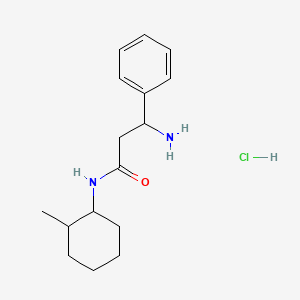
3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamidehydrochloride,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamidehydrochloride, Mixture of diastereomers, is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a cyclohexyl ring, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamidehydrochloride involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methylcyclohexylamine with benzoyl chloride to form N-(2-methylcyclohexyl)benzamide. This intermediate is then reacted with 3-phenylpropanoyl chloride in the presence of a base to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamidehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers.
Wirkmechanismus
The mechanism of action of 3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamidehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit specific enzymes and pathways is a key aspect of its pharmacological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-amino-N-(2-methylcyclohexyl)benzamide
- 3-amino-N-(2-methylcyclohexyl)benzenesulfonamide
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
Uniqueness
3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamidehydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyclohexyl and phenyl rings enhances its versatility in various applications, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C16H25ClN2O |
|---|---|
Molekulargewicht |
296.83 g/mol |
IUPAC-Name |
3-amino-N-(2-methylcyclohexyl)-3-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-12-7-5-6-10-15(12)18-16(19)11-14(17)13-8-3-2-4-9-13;/h2-4,8-9,12,14-15H,5-7,10-11,17H2,1H3,(H,18,19);1H |
InChI-Schlüssel |
ATXUPSJYFAAFRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1NC(=O)CC(C2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


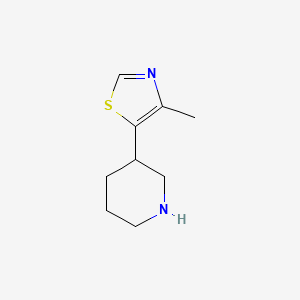
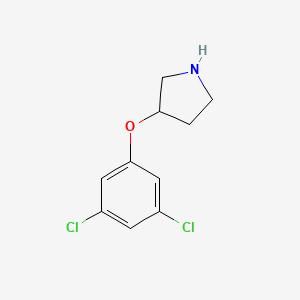
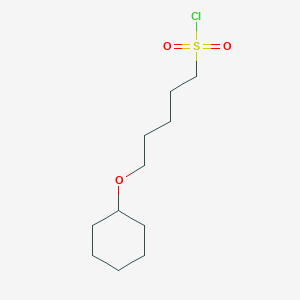
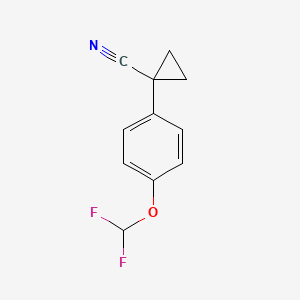
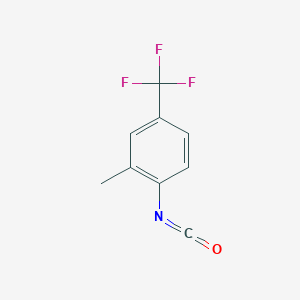
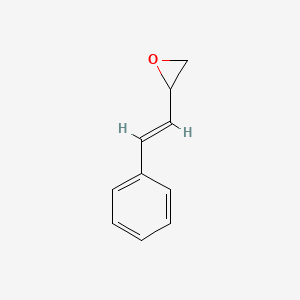
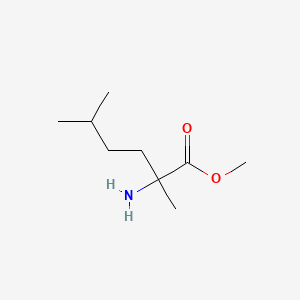
![(1R,2R)-2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B13522950.png)
![2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13522952.png)
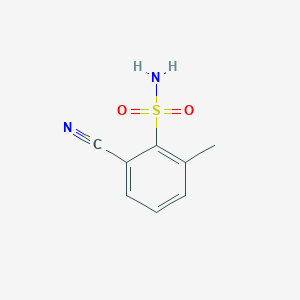

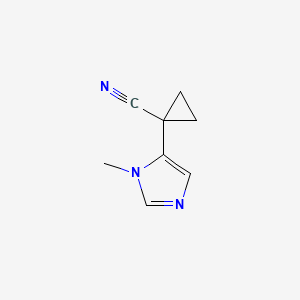
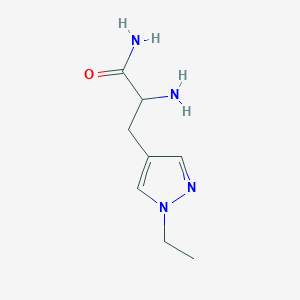
![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]acetamide](/img/structure/B13522991.png)
